molecular formula C12H13N3O2S B2929616 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide CAS No. 864858-20-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B2929616
CAS No.: 864858-20-8
M. Wt: 263.32
InChI Key: WVIXRUWVRJZCBH-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a synthetic intermediate based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a structure of high interest in medicinal and agrochemical research. This fused bicyclic system is a privileged structure in drug discovery, known for its versatility and bioactivity. Compounds featuring this core scaffold have demonstrated a wide spectrum of biological activities, providing a foundation for its use in developing new therapeutic and protective agents. In pharmaceutical research, derivatives of this scaffold are explored as orthosteric antagonists for the A1 adenosine receptor, which is a target for cardiac and neurological conditions . Furthermore, the scaffold is a key structural component in established antiplatelet agents, highlighting its significance in cardiovascular drug development . Beyond medicine, the 4,5,6,7-tetrahydrothienopyridine lead scaffold has recently been identified as a novel fungicide candidate . Research indicates that such derivatives can exhibit promising antifungal activity against plant-pathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum , with a potential mode of action involving the disruption of nitrogen metabolism and the proteasome pathway . This makes the compound a valuable building block for constructing novel chemical libraries aimed at discovering new agrochemicals. Researchers can utilize this reagent to explore structure-activity relationships, particularly through modifications at the 2, 3, and 6 positions of the ring system, to optimize biological efficacy and selectivity for various industrial and academic research applications.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIXRUWVRJZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and economical methods. Fusion reactions, where aryl amines react with ethyl cyanoacetate without solvents, are commonly used due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. Reaction conditions often involve solvent-free environments or mild heating to facilitate the reactions .

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which are valuable in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of various biologically active compounds, which can inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The thieno[2,3-c]pyridine scaffold is common in medicinal chemistry. Key structural analogs include:

Compound Name Substituents (Positions) Key Functional Groups Biological Target/Activity Reference
Target Compound : N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide Acetyl (6), cyano (3), acetamide (2) Acetyl, cyano, acetamide APE1 inhibition (hypothesized)
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Methyl (7), phenylamino (2), acetamide (3) Methyl, phenylamino, acetamide Anticancer (synthesis intermediate)
CRCM5484 (BET inhibitor) Acetyl (7), furan-2-ylmethyl (3), thioether (2) Acetyl, furan, thioether BET-BDII inhibition (leukemia)
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-...acetamide Tetramethyl (5,7), thienyl-ethylidene (side chain) Cyano, tetramethyl, thienyl Not specified (structural novelty)
Compound #3 (APE1 inhibitor) Benzo[d]thiazol-2-yl (3), isopropyl (6) Benzothiazole, isopropyl APE1 endonuclease inhibition
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The cyano group in the target compound enhances polarity and binding to enzymes (e.g., APE1) compared to ethoxycarbonyl in TNF-α inhibitors .
  • Bulkiness : Tetramethyl substituents () reduce solubility but improve metabolic stability.
  • Bioactivity : The presence of benzothiazole () or furan () shifts activity toward specific targets (e.g., APE1 vs. BET proteins).

Physicochemical Properties

Property Target Compound () CRCM5484 () Compound #3 ()
Molecular Weight 421.5 g/mol 369.44 g/mol ~380 g/mol (estimated)
Molecular Formula C₁₈H₁₆FN₃O₄S₂ C₁₈H₁₉N₅SO₂ C₁₉H₂₀N₄OS₂ (estimated)
Key Functional Groups Acetyl, cyano, sulfonyl Acetyl, thioether, furan Benzothiazole, isopropyl
Solubility Moderate (polar groups) Low (hydrophobic substituents) Moderate

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H16N2O2SC_{15}H_{16}N_2O_2S with a molecular weight of approximately 284.36 g/mol. The structure features a tetrahydrothieno-pyridine core which is significant for its biological interactions.

This compound is believed to interact with various molecular targets:

  • Kinase Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in multiple cellular processes including inflammation and neurodegeneration. The compound exhibits an IC50 value of 8 nM for GSK-3β inhibition .
  • Anti-inflammatory Activity : In models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent .

1. Anti-inflammatory Effects

Research indicates that this compound can effectively suppress inflammatory responses in microglial BV-2 cells. The compound significantly decreased levels of NO and interleukin-6 (IL-6), demonstrating its potential therapeutic role in neuroinflammatory conditions.

2. Neuroprotective Properties

In studies involving tau hyperphosphorylation models, the compound has shown neuroprotective effects. This suggests a dual role in both inhibiting inflammation and protecting neuronal health against degenerative processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GSK-3β InhibitionIC50 = 8 nM
Anti-inflammatoryReduced NO and IL-6 levels in BV-2 cells
NeuroprotectionProtective effects in tau hyperphosphorylation model

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary studies have not indicated significant cytotoxicity at concentrations up to 10 µM in various cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Begin with a substitution reaction using nitrobenzene derivatives and pyridinemethanol under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid. Monitor yields at each step using HPLC or TLC. For example, similar protocols achieved 80% yields via stepwise reactions under mild conditions .
  • Key Parameters : Adjust pH during substitution (alkaline conditions reduce side products), temperature during reduction (50–60°C minimizes decomposition), and stoichiometry of the condensing agent (e.g., DCC in equimolar ratios).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals, such as the acetamide proton (~10.10 ppm, singlet) and aromatic protons in the thienopyridine ring (δ 6.01–7.82 ppm). Multiplicity and coupling constants (e.g., J = 8.2 Hz for aromatic protons) confirm substitution patterns .
  • Mass Spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ aligns with the molecular formula C₁₃H₁₁Cl₂N₃O₂S, as validated by high-resolution MS .
  • Elemental Analysis : Compare experimental C, N, and S percentages (e.g., C: 45.29%, N: 12.23%) with theoretical calculations to confirm purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential azide or cyanide byproducts .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in cyclization or substitution reactions?

  • Methodology :

  • Use Gaussian 09 or ORCA software to calculate HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces. For example, MESP maps can identify nucleophilic/electrophilic sites, guiding reaction design (e.g., cyclization at the cyano group) .
  • Compare computed IR spectra with experimental data to validate intermediates during multi-step syntheses .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals for the tetrahydrothieno ring protons overlap with acetyl group resonances:

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Perform deuterium exchange experiments to confirm exchangeable protons (e.g., NH in acetamide) .

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can reaction engineering (e.g., membrane separation, microreactors) improve the scalability of its synthesis?

  • Approach :

  • Membrane Technologies : Employ nanofiltration to separate intermediates (e.g., nitrobenzene derivatives) from reaction mixtures, reducing purification time .
  • Microreactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., condensation) to enhance yield and reproducibility .

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